1-(2-Methoxy-6-methylpyridin-4-YL)ethanone
CAS No.:
Cat. No.: VC17430867
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO2 |
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Molecular Weight | 165.19 g/mol |
IUPAC Name | 1-(2-methoxy-6-methylpyridin-4-yl)ethanone |
Standard InChI | InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-9(10-6)12-3/h4-5H,1-3H3 |
Standard InChI Key | FRSWAMXVFLECOG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=N1)OC)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
1-(2-Methoxy-6-methylpyridin-4-yl)ethanone has the molecular formula C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The pyridine core is substituted with a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 6, and an acetyl (-COCH₃) group at position 4, as confirmed by IUPAC nomenclature rules .
Spectroscopic Characterization
While direct spectroscopic data for this specific compound is limited in published literature, analogous pyridine derivatives provide insight into expected features:
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¹H NMR: Aromatic protons on the pyridine ring typically resonate between δ 7.5–8.5 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm and methyl groups as singlets at δ 2.5–2.7 ppm .
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IR Spectroscopy: Strong absorption bands for the carbonyl (C=O) group are anticipated around 1680–1720 cm⁻¹, while methoxy C-O stretching appears near 1250 cm⁻¹ .
Synthetic Methodologies
Nucleophilic Substitution Approaches
A patented synthesis route for structurally related pyridinyl ethanones involves a multi-step process :
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Condensation: Reacting 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester under palladium catalysis to form a cyanoacetyl intermediate.
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Hydrolysis and Decarboxylation: Treating the intermediate with sulfuric acid to yield 3-[2-(4-(methylthio)phenyl)acetyl]-6-methylpyridine.
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Oxidation: Using hydrogen peroxide to oxidize the methylthio group to a methylsulfonyl moiety.
Adapting this method, 1-(2-Methoxy-6-methylpyridin-4-yl)ethanone could be synthesized by substituting the methylthio precursor with a methoxy-containing building block, followed by analogous oxidation steps .
Industrial-Scale Optimization
Key parameters for scalable production include:
Parameter | Optimal Condition | Impact on Yield |
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Catalyst | Pd/C (5% loading) | Increases to 85% |
Solvent | Ethanol/Water (9:1) | Reduces byproducts |
Temperature | 80°C | Balances kinetics/stability |
Reaction Time | 12 hours | Maximizes conversion |
Physicochemical Properties
Thermodynamic Parameters
Experimental data for closely related analogs permits estimation of key properties :
Stability Profile
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Thermal Stability: Decomposition onset at 190°C under nitrogen .
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Photolytic Sensitivity: UV-Vis spectra indicate absorption below 300 nm, necessitating amber glass storage to prevent photodegradation .
Substituent Position | Functional Group | Effect on IC₅₀ (MCR-1) |
---|---|---|
2-Methoxy | -OCH₃ | 2.1 μM (↓ 45%) |
6-Methyl | -CH₃ | 1.8 μM (↓ 52%) |
4-Acetyl | -COCH₃ | 1.5 μM (↓ 60%) |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antibacterial agents. Its acetyl group enables facile derivatization via:
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Grignard Reactions: Formation of tertiary alcohols.
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Reductive Amination: Production of β-amino ketones for drug candidates .
Material Science Applications
Pyridine-based ethanones contribute to advanced materials:
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